N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide
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Overview
Description
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide is a compound that features a piperidine ring bonded to a pyridine ring through a methylene bridge, with an acetamide group attached to the piperidine ring. This compound is part of a broader class of piperidine derivatives, which are known for their significant roles in medicinal chemistry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a condensation reaction between an amine and an aldehyde or ketone, followed by reductive amination to form the C-N bond.
Introduction of the Acetamide Group: The acetamide group is attached via an acylation reaction, where the piperidine derivative reacts with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: N-bromosuccinimide, halogenating agents.
Major Products
Oxidation: N-oxides.
Reduction: Reduced derivatives with fewer double bonds.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine alkaloid with antiproliferative effects on cancer cells.
Matrine: Known for its antimicrobial and anticancer activities.
Uniqueness
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide stands out due to its unique combination of a piperidine and pyridine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a broader range of activities compared to other piperidine derivatives .
Properties
Molecular Formula |
C13H19N3O |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]acetamide |
InChI |
InChI=1S/C13H19N3O/c1-11(17)15-10-12-4-8-16(9-5-12)13-2-6-14-7-3-13/h2-3,6-7,12H,4-5,8-10H2,1H3,(H,15,17) |
InChI Key |
JDUOQVLPZAXOLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1CCN(CC1)C2=CC=NC=C2 |
Origin of Product |
United States |
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